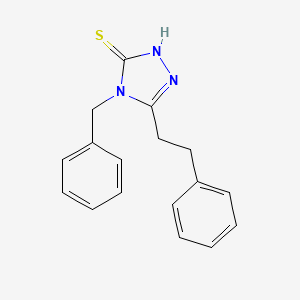
4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The compound also contains benzyl and phenylethyl groups .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a triazole ring, benzyl group, and phenylethyl group. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The scientific research applications of 4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol encompass various chemical syntheses and characterizations. For instance, Sarhan et al. (2008) detailed the synthesis and characterization of new 3‐benzyl‐4H‐1,2,4‐triazole‐5‐thiol and thiazolo[3,2‐b][1,2,4]triazole‐5(6H)‐one heterocycles. This research highlights the compound as a starting material for generating a variety of heterocyclic compounds with potential biological activities, using both spectral and elemental analyses for structural determination (Sarhan, Elsherif, Mahmoud, & Habib, 2008).
Pharmacological Potential
Further studies have investigated the pharmacological potential of related 1,2,4-triazole derivatives. For example, derivatives of 4-amino-5-(4-(tret-butyl)phenyl)-4H-1,2,4-triazole-3-thiols were studied for their effects on the duration of thiopental-sodium narcosis in laboratory rats, aiming to explore the "chemical structure – biological effect" relationship. This study provides insights into the analgesic and sedative properties of these compounds, which could guide future drug development (Aksyonova-Seliuk, Panasenko, Knysh, & Pruglo, 2016).
Antimicrobial and Anticancer Activities
Additionally, the antimicrobial and anticancer activities of 1,2,4-triazole derivatives have been extensively studied. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, indicating the broad potential of these compounds in treating infectious diseases (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009). Moreover, the anticancer potential of 1,2,4-triazole derivatives was explored by Šermukšnytė et al. (2022), who synthesized compounds with significant effects on cancer cell migration and growth in melanoma, breast, and pancreatic cancer models. This research underscores the relevance of 1,2,4-triazole-3-thiol derivatives in developing new anticancer therapies (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Mecanismo De Acción
Target of action
They can act as inhibitors or activators of these targets, depending on their specific structure and the nature of the target .
Mode of action
The mode of action of “4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol” would depend on its specific targets. Generally, compounds with a triazole ring can interact with their targets through various types of chemical bonds, leading to changes in the target’s function .
Biochemical pathways
Without specific information on the targets of “this compound”, it’s difficult to say which biochemical pathways it might affect. Given the broad range of targets that triazole compounds can have, it’s likely that it could affect multiple pathways .
Pharmacokinetics
The ADME properties of “this compound” would depend on various factors, including its specific chemical structure and the characteristics of the organism it’s administered to. Triazole compounds can have diverse pharmacokinetic properties .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. These could range from changes in enzyme activity to alterations in signal transduction pathways .
Action environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors could affect its ability to reach its targets and exert its effects .
Propiedades
IUPAC Name |
4-benzyl-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c21-17-19-18-16(12-11-14-7-3-1-4-8-14)20(17)13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXOIUDSACXIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NNC(=S)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
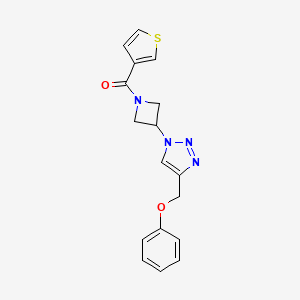
![3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile](/img/structure/B2599633.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2599634.png)
![diethyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2599635.png)
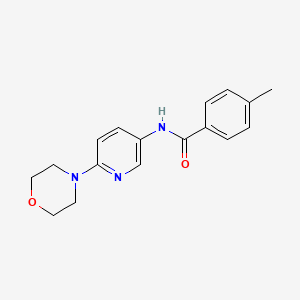

![N-[1-(4-Cyanophenyl)ethyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2599638.png)
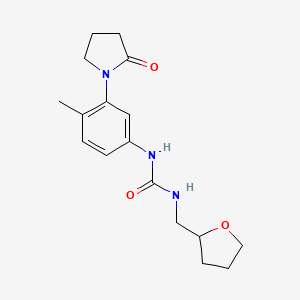
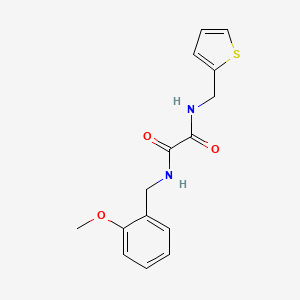
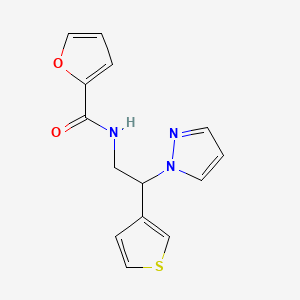
![1-Naphthalen-2-ylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2599649.png)
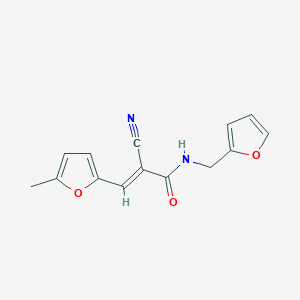
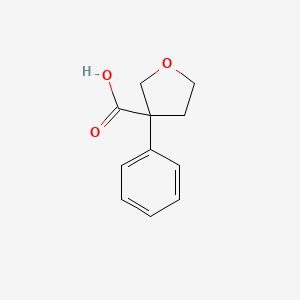
![3-(Prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B2599653.png)
